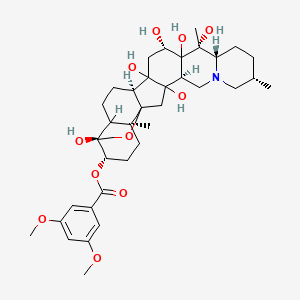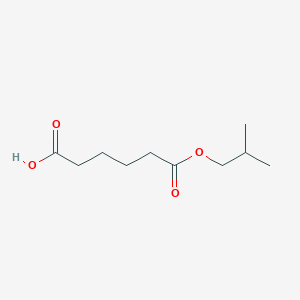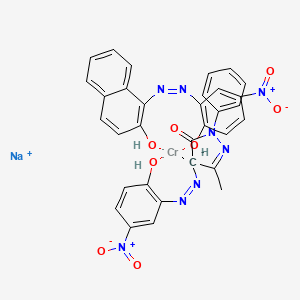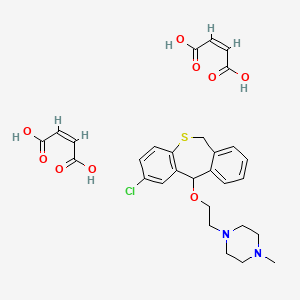
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) is a complex organic compound with significant applications in scientific research. It is primarily studied for its interactions with neurotransmitter receptors, particularly in the central nervous system. This compound is known for its high affinity and selectivity towards various receptor targets, making it a valuable tool in neuropharmacological studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) involves multiple steps, starting from the appropriate dibenzo(b,e)thiepin derivative. The key steps include:
Chlorination: Introduction of the chlorine atom at the 2-position of the dibenzo(b,e)thiepin ring.
Etherification: Attachment of the 2-(4-methylpiperazino)ethoxy group through a nucleophilic substitution reaction.
Formation of Bis(maleate): The final step involves the formation of the bis(maleate) salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, chromatography, and filtration to obtain the pure compound.
Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.
化学反应分析
Types of Reactions
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) is extensively used in scientific research, particularly in the following fields:
Chemistry: Studying its chemical properties and reactions to develop new synthetic methodologies.
Biology: Investigating its interactions with biological molecules and its effects on cellular processes.
Medicine: Exploring its potential as a therapeutic agent for neurological disorders due to its receptor affinity.
Industry: Utilizing its unique properties in the development of new materials and chemical products.
作用机制
The compound exerts its effects primarily through its interaction with neurotransmitter receptors in the central nervous system. It acts as a ligand, binding to specific receptors and modulating their activity. The molecular targets include dopamine, serotonin, and other neurotransmitter receptors, which play crucial roles in regulating mood, cognition, and behavior .
相似化合物的比较
Similar Compounds
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate: Known for its high affinity towards dopamine D4 receptors.
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]thiepin maleate: Similar structure but different receptor selectivity.
Uniqueness
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) is unique due to its specific structural modifications, which confer distinct receptor binding properties and pharmacological effects. Its bis(maleate) form enhances its stability and solubility, making it more suitable for various research applications.
属性
CAS 编号 |
96122-26-8 |
|---|---|
分子式 |
C29H33ClN2O9S |
分子量 |
621.1 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;1-[2-[(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C21H25ClN2OS.2C4H4O4/c1-23-8-10-24(11-9-23)12-13-25-21-18-5-3-2-4-16(18)15-26-20-7-6-17(22)14-19(20)21;2*5-3(6)1-2-4(7)8/h2-7,14,21H,8-13,15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI 键 |
PHVOBLDYJGIDNG-SPIKMXEPSA-N |
手性 SMILES |
CN1CCN(CC1)CCOC2C3=C(SCC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CN1CCN(CC1)CCOC2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





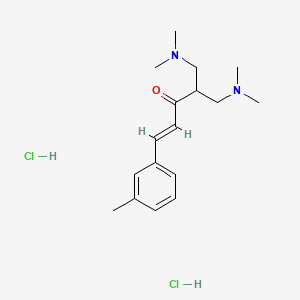
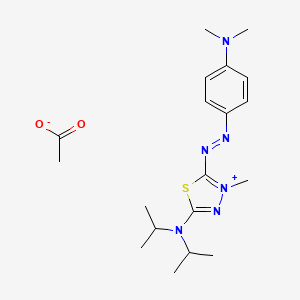
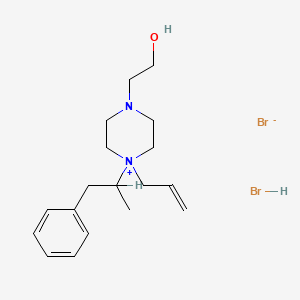
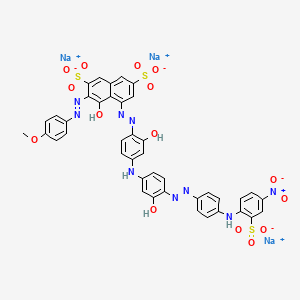
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
